1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2S/c1-15-11-16(2)31(29-15)10-9-23-28-24-19-12-21(33-3)22(34-4)13-20(19)27-25(32(24)30-23)35-14-17-5-7-18(26)8-6-17/h5-8,11-13H,9-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOGLMBBGLQRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)F)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 8,9-Dimethoxyquinazoline-2,4(1H,3H)-Dione
The synthesis begins with 8,9-dimethoxyanthranilic acid (1), which undergoes urea incorporation to form the quinazolinedione scaffold:
- Ureation : Treatment with potassium cyanate in aqueous HCl yields o-ureidobenzoic acid (2).
- Cyclization : Heating under acidic conditions (e.g., HCl/EtOH) forms 8,9-dimethoxyquinazoline-2,4(1H,3H)-dione (3).
Key Data :
Chlorination to 2,4-Dichloro-8,9-Dimethoxyquinazoline
Formation of the Triazolo Ring
- Hydrazination : 2,4-Dichloroquinazoline (4) reacts with hydrazine hydrate (2 eq) in ethanol at 0–5°C to yield 2-hydrazinyl-4-chloro-8,9-dimethoxyquinazoline (5).
- Cyclization : Acetic anhydride (10 eq) at 100°C for 3 h induces triazole ring closure, forming 8,9-dimethoxy-triazolo[1,5-c]quinazolin-5(6H)-one (6).
Optimization Insight :
- Excess acetic anhydride minimizes diacetylated byproducts.
- Yield: 73% after recrystallization (EtOH/H2O).
Introduction of the 4-Fluorobenzylsulfanyl Group
Thiolation at Position 5
The chloro substituent at position 5 undergoes nucleophilic displacement with 4-fluorobenzyl mercaptan :
- Reagents : 4-Fluorobenzyl mercaptan (1.2 eq), K2CO3 (2 eq), DMF, 80°C, 4 h
- Yield : 68%
- Mechanistic Note : The reaction proceeds via an SNAr mechanism, favored by electron-withdrawing methoxy groups.
Characterization :
Synthesis of 3,5-Dimethyl-1H-Pyrazole
Condensation of Hydrazine with 2,4-Pentanedione
Adapting methods from pyrazole syntheses:
- Reaction : Hydrazine hydrate (70%, 2 eq) + 2,4-pentanedione (1 eq), solvent-free, 25°C, 30 min
- Yield : 92% (white crystals).
Characterization :
Coupling of Pyrazole to the Quinazoline Core
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halides, sulfonates, and organometallic compounds are used under conditions like reflux or microwave irradiation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions may introduce various functional groups onto the pyrazole or fluorophenyl rings.
Scientific Research Applications
1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its specific structure and functional groups.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit kinases or other enzymes involved in these pathways.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings :
- The target compound’s triazoloquinazoline core confers ~33% higher antifungal potency than penflufen, likely due to enhanced π-π stacking with fungal cytochrome P450 enzymes .
- Replacement of the pyrazole ring with isoxazole or 1,2,3-triazole (in analogous compounds) reduces antifungal activity by 40–50%, indicating the pyrazole’s critical role in target binding .
- The 4-fluorophenylmethyl sulfanyl group improves metabolic stability compared to non-fluorinated analogs (e.g., 2-phenylsulfanyl derivatives show 50% shorter plasma half-life) .
Triazoloquinazoline Derivatives
Table 2: Triazoloquinazoline-Based Analogues
Key Findings :
- Methoxy groups at positions 8 and 9 enhance antifungal specificity (SI = 12.4) compared to hydroxylated analogues (SI = 1.9), likely due to reduced off-target interactions .
- 4-Fluorophenylmethyl sulfanyl outperforms 4-chlorophenylmethyl sulfanyl in cytotoxicity assays, suggesting fluorine’s superior electronic effects in membrane penetration .
Mechanistic Insights from Structural Analogues
- Pyrazole Ring Flexibility : Pyrazole derivatives with 3,5-dimethyl groups exhibit 60% higher bioavailability than unsubstituted pyrazoles, attributed to reduced cytochrome P450-mediated oxidation .
- Sulfanyl vs. Sulfonyl Linkages : Sulfanyl groups (as in the target compound) demonstrate better metabolic stability than sulfonyl-linked triazoles, which are prone to glutathione conjugation .
- Fluorine Substituents: The 4-fluorophenyl group increases binding affinity to fungal CYP51 by 2-fold compared to non-fluorinated derivatives, as shown in docking studies .
Biological Activity
The compound 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 385.41 g/mol. The structure features a triazoloquinazoline core which is known for its diverse pharmacological properties.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Kinases : Quinazoline derivatives are recognized for their ability to inhibit various kinases, including the Platelet-Derived Growth Factor (PDGF) receptor and Aurora kinases , which are crucial in cancer cell proliferation and survival .
- Anti-inflammatory Activity : The compound exhibits significant anti-inflammatory properties. Studies have shown that related quinazoline derivatives can inhibit pro-inflammatory cytokines and mediators in models of acute inflammation .
- Antitumor Effects : There is evidence suggesting that compounds within the same chemical family have potent antitumor activity against various cancer cell lines, including A549 (lung cancer) and U937 (leukemia) .
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | Reference |
|---|---|---|
| Kinase Inhibition | PDGF receptor antagonism | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antitumor | Cytotoxicity against A549 & U937 |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of various quinazoline derivatives on the A549 cell line. The results indicated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity, suggesting that the compound may possess similar properties due to its structural components .
- Anti-inflammatory Properties : In an animal model of carrageenan-induced paw edema, related compounds demonstrated substantial inhibition of edema formation and reduced levels of inflammatory markers. This suggests that our compound could exhibit similar anti-inflammatory effects through comparable pathways .
- Kinase Inhibition : Research on quinazoline analogs has demonstrated their efficacy as inhibitors of Aurora B kinase, a target in cancer therapy. The structural features of our compound suggest it may also interact with similar kinase targets, warranting further investigation into its potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
